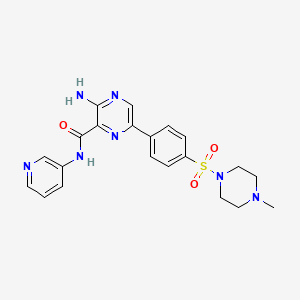

AZD2858

Descripción

Propiedades

IUPAC Name |

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCSBLWRGCOVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486424-20-8 | |

| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD2858

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms of AZD2858, a potent and selective small molecule inhibitor. It details its primary and secondary modes of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Selective GSK-3 Inhibition

AZD2858 functions primarily as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that exists in two highly homologous isoforms, GSK-3α and GSK-3β.[1] GSK-3 is a critical regulatory node in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway.[1][2][3]

Potency and In Vitro Activity

AZD2858 demonstrates high potency against both GSK-3 isoforms and effectively inhibits the downstream phosphorylation of substrates like the tau protein.[4]

| Parameter | Target | Value | Assay Type |

| IC₅₀ | GSK-3α | 0.9 nM | Biochemical Assay |

| IC₅₀ | GSK-3β | 5 nM | Biochemical Assay |

| IC₅₀ | GSK-3 (unspecified) | 68 nM | Biochemical Assay[4] |

| Kᵢ | GSK-3β | 4.9 nM | Biochemical Assay[5] |

| IC₅₀ | Tau Phosphorylation (S396) | 76 nM | Cell-based Assay[4] |

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, AZD2858 prevents this phosphorylation event. This allows β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[1][2][3]

References

- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe AZ2858 | Chemical Probes Portal [chemicalprobes.org]

AZD2858: A Technical Guide to its Application in Bone Regeneration Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2858, a potent and orally active inhibitor of glycogen synthase kinase 3 (GSK-3), has emerged as a significant subject of investigation in the field of bone regeneration. Preclinical studies have demonstrated its profound effects on bone formation and fracture healing, primarily through the activation of the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the core research surrounding AZD2858, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental designs. The information compiled herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of GSK-3 inhibition for skeletal diseases and injuries.

Core Mechanism of Action: Wnt/β-catenin Signaling

AZD2858 functions as a global agonist for the Wnt/β-catenin pathway by inhibiting GSK-3β.[1] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, AZD2858 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[2][3] Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes crucial for osteoblast differentiation and bone formation.[3] This mechanism effectively drives mesenchymal stem cells towards an osteoblastic lineage, promoting bone repair.[1][4] Treatment of human osteoblast cells with AZD2858 has been shown to increase β-catenin levels.[2][5]

Quantitative Data from Preclinical Studies

The effects of AZD2858 on bone regeneration have been quantified in several key preclinical studies. The following tables summarize the significant findings from rat models of fracture healing and studies on bone mass.

Table 1: Effects of AZD2858 on Fracture Healing in Rats

| Parameter | 2 Weeks Post-Fracture (% Increase vs. Vehicle) | 3 Weeks Post-Fracture (% Increase vs. Vehicle) | Citation |

| Callus Bone Mineral Density | 28% | 38% | [1][4] |

| Callus Bone Mineral Content | 81% | 93% | [1][4] |

| Femoral Strength | Increased | Increased | [1][4] |

Table 2: Effects of AZD2858 on Bone Mass in Rats (2-week treatment)

| Parameter | AZD2858 (20 mg/kg) vs. Control (% Increase) | Citation |

| Trabecular Bone Mineral Content | 172% | [2][5] |

| Cortical Bone Mineral Content | 11% | [2][5] |

| Vertebral Compression Strength | 370% | [2][5] |

| Femoral Diaphyseal Strength | 115% | [2][5] |

Table 3: Effects of AZD2858 on Serum Bone Turnover Markers in Rats

| Biomarker | Effect | Citation |

| Osteocalcin (Formation Marker) | 146% of control | [2] |

| CTX (Resorption Marker) | 189% of control | [2] |

| P1NP (Formation Marker) | Statistically significant increase from day 3 | [6][7] |

| TRAcP-5b (Resorption Marker) | Statistically significant decrease from day 3 | [6][7] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of AZD2858.

Rat Femoral Fracture Healing Model

-

Animal Model: Young male Sprague-Dawley rats.[4]

-

Fracture Induction: A mid-diaphyseal, transverse fracture of the femur was created after the insertion of a femoral nail to provide some stabilization.[4]

-

Treatment Groups:

-

Duration: Treatment was administered for up to 3 weeks.[4]

-

Analytical Methods:

-

Histology: Performed at 4 days, 1, 2, and 3 weeks post-fracture to assess callus composition and the mode of healing.[1][4]

-

Radiography (X-ray): Conducted at 2 and 3 weeks to visualize fracture healing.[4]

-

Peripheral Quantitative Computed Tomography (pQCT): Used at 2 and 3 weeks to measure bone mineral density and content of the callus.[4]

-

Biomechanical Testing: Four-point bending tests were performed on the fractured femora at 2 and 3 weeks to determine bone strength.[4]

-

Rat Bone Mass Study

-

Animal Model: Female Sprague-Dawley rats.[8]

-

Treatment Groups:

-

Analytical Methods:

-

pQCT/µCT: To assess trabecular and cortical bone mineral content and density.[2][7]

-

Biomechanical Testing: Vertebral compression tests and three-point bending tests of the femora to determine bone strength.[2][5]

-

Histomorphometry: To analyze bone formation indices.[2]

-

Serum Biomarker Analysis: Measurement of serum levels of osteocalcin and C-terminal telopeptide of type I collagen (CTX) to assess bone formation and resorption rates, respectively.[2]

-

Key Findings and Implications

The research on AZD2858 has consistently demonstrated its potent anabolic effect on bone. A remarkable finding is that in a rat fracture model, AZD2858 promoted rapid healing with a bony callus that formed without the typical intermediate cartilaginous stage, suggesting a direct stimulation of intramembranous ossification.[1][4] This suggests that AZD2858 drives mesenchymal cells directly into the osteoblastic pathway.[4][9]

The significant increases in bone mineral density, bone mineral content, and biomechanical strength in both fracture and non-fracture models underscore the potential of AZD2858 as a therapeutic agent for conditions characterized by low bone mass or impaired fracture healing.[2][5] The observed changes in bone turnover markers, with a notable increase in formation markers and a decrease in resorption markers, further support the uncoupling of bone formation and resorption, favoring an overall anabolic state.[7]

Future Directions and Considerations

While the preclinical data for AZD2858 in bone regeneration is compelling, several considerations for future research and development remain. The systemic administration of a Wnt signaling agonist raises potential concerns about off-target effects, given the pathway's broad involvement in various biological processes.[5] Although preclinical toxicology studies have noted the robust increase in bone formation, other potential long-term effects need thorough investigation.[10]

Future research could focus on targeted delivery systems to localize the effects of AZD2858 to the site of injury or bone loss, thereby minimizing systemic exposure.[9] Further studies in larger animal models and eventually, well-controlled clinical trials are necessary to validate these promising preclinical findings and to evaluate the safety and efficacy of AZD2858 in humans. Despite these considerations, AZD2858 and other GSK-3 inhibitors represent a promising new frontier in anabolic therapies for bone regeneration.

References

- 1. Inhibiting GSK3β enhances fracture healing without formation of endochondral bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycogen Synthase Kinase-3 Beta (GSK3β) as a Potential Drug Target in Regulating Osteoclastogenesis: An Updated Review on Current Evidence [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

AZD2858: A Technical Guide on its Efficacy in Modulating Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally active, and selective inhibitor of Glycogen Synthace Kinase-3 (GSK-3), with inhibitory concentrations in the nanomolar range for both GSK-3α and GSK-3β isoforms.[1][2] GSK-3β is a critical kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document provides a comprehensive technical overview of the effects of AZD2858 on tau phosphorylation, summarizing key quantitative data and detailing relevant experimental methodologies. While showing promise in preclinical studies by demonstrating dose-dependent inhibition of tau hyper-phosphorylation in the rodent hippocampus, the clinical development of AZD2858 was discontinued due to observations of toxicity, specifically a rapid and robust increase in bone formation.[3]

Core Mechanism of Action: GSK-3 Inhibition

AZD2858 functions as an ATP-competitive inhibitor of GSK-3.[3] By binding to the ATP-binding pocket of GSK-3, AZD2858 prevents the transfer of a phosphate group from ATP to the serine and threonine residues on its substrates, including the tau protein. The inhibition of GSK-3β by AZD2858 leads to a reduction in the phosphorylation of tau at specific sites, such as Serine 396 (S396), which are associated with the pathological hyperphosphorylation observed in tauopathies.[4]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory concentrations (IC50) of AZD2858 against GSK-3 isoforms and its effect on tau phosphorylation.

| Target | Assay Type | IC50 Value | Reference |

| GSK-3α | Biochemical Assay | 0.9 nM | [1][2] |

| GSK-3β | Biochemical Assay | 5 nM | [1][2] |

| GSK-3β dependent phosphorylation | Cellular Assay | 68 nM | [4][5] |

| Tau Phosphorylation | In vitro Assay | 76 nM | [1] |

Signaling Pathway

The signaling cascade leading to tau phosphorylation and the intervention point of AZD2858 is depicted below. In pathological conditions, the hyperactivity of GSK-3β leads to the hyperphosphorylation of tau, causing it to detach from microtubules and form neurofibrillary tangles. AZD2858 directly inhibits GSK-3β, thereby blocking this pathological cascade.

Experimental Protocols

In Vitro GSK-3β Kinase Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of AZD2858 against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate)

-

AZD2858 (at various concentrations)

-

Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of AZD2858 in DMSO and then dilute further in kinase assay buffer.

-

In a 384-well plate, add the GSK-3β enzyme, the substrate peptide, and the diluted AZD2858 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence proportional to the ADP concentration.

-

Calculate the percentage of inhibition for each concentration of AZD2858 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Tau Phosphorylation Assay (Okadaic Acid-Induced)

This protocol describes a cell-based assay to evaluate the effect of AZD2858 on tau phosphorylation in a cellular context. Okadaic acid, a phosphatase inhibitor, is used to induce hyperphosphorylation of tau.

Cell Line:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells stably expressing a tau isoform.

Materials:

-

Cell culture medium and supplements

-

AZD2858 (at various concentrations)

-

Okadaic Acid (OA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404), anti-total-tau, and anti-β-actin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of AZD2858 or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce tau hyperphosphorylation by adding a final concentration of Okadaic Acid (e.g., 100 nM) to the cell culture medium and incubate for a further period (e.g., 3-6 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated tau, total tau, and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Conclusion

AZD2858 is a potent inhibitor of GSK-3 that has demonstrated efficacy in reducing tau phosphorylation in preclinical models. Its mechanism of action is well-defined, and its in vitro potency has been quantified. However, the clinical development of AZD2858 was halted due to safety concerns. The information presented in this technical guide provides a detailed overview of the preclinical assessment of AZD2858's effect on tau phosphorylation, which may be valuable for researchers in the field of neurodegenerative disease and drug development. The detailed protocols and signaling pathway diagrams offer a framework for understanding and potentially investigating similar GSK-3 inhibitors for the treatment of tauopathies.

References

The Role of AZD2858 in Glioma Cell Apoptosis: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the function of AZD2858 in inducing cell death in glioma cells, intended for researchers, scientists, and professionals in drug development. The document synthesizes current research findings, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies related to AZD2858's anti-glioma activity.

Core Mechanism: Mitotic Catastrophe, Not Direct Apoptosis

Recent studies have elucidated that the primary mechanism by which AZD2858, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, induces cell death in glioma is not through direct activation of apoptotic pathways, but rather by triggering mitotic catastrophe.[1][2] This process is initiated by the disruption of centrosome function, leading to failed mitosis and subsequent cell death.[1][2]

AZD2858 demonstrates single-agent cytotoxicity in both established and patient-derived glioma cell lines, with IC50 values in the low micromolar range.[1][3] The cytotoxic effects are characterized by centrosome disruption, mitotic failure, and S-phase arrest in the cell cycle.[1][3]

Quantitative Analysis of AZD2858's Effects on Glioma Cells

The following tables summarize the key quantitative data from preclinical studies of AZD2858 in various glioma cell lines.

Table 1: Cytotoxicity of AZD2858 in Glioma Cell Lines

| Cell Line | Type | IC50 (µM) |

| U251 | Established | ~1.0 |

| U87 | Established | ~6.5 |

| GBM1 | Patient-Derived | ~1.0 |

| GBM4 | Patient-Derived | ~2.5 |

Data extracted from Brüning-Richardson et al., 2021.[1]

Table 2: Effects of AZD2858 on Mitosis in Glioma Cells

| Cell Line | Treatment | Observation |

| GBM4 | 500 nM AZD2858 | Prolonged mitosis |

| U251, U87, GBM4 | 1 µM AZD2858 | Increased number of cells with abnormal mitotic spindles |

| U251, U87, GBM4 | 1 µM AZD2858 | Increased number of cells with >2 centrosomes |

| GBM4 | 500 nM AZD2858 | Increased cell death during mitosis |

Data extracted from Brüning-Richardson et al., 2021.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of AZD2858 in glioma cells and a typical experimental workflow for its investigation.

References

- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for AZD2858 in Human Mesenchymal Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZD2858, a selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, in studies involving human mesenchymal stem cells (hMSCs). The protocols outlined below are intended to serve as a starting point for investigating the effects of AZD2858 on hMSC proliferation, differentiation, and signaling pathways.

Introduction

AZD2858 is a potent and selective inhibitor of GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, AZD2858 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional coactivator, promoting the expression of genes involved in osteogenesis.[1][2][3] These characteristics make AZD2858 a valuable tool for research in bone regeneration and tissue engineering.

Data Presentation: In Vitro Effects of GSK-3 Inhibition on hMSCs

The following tables summarize quantitative data from studies on GSK-3 inhibitors, providing a reference for expected outcomes when treating hMSCs with AZD2858. It is recommended to perform dose-response studies to determine the optimal concentration of AZD2858 for specific hMSC lines and experimental conditions.

Table 1: Effect of GSK-3 Inhibitors on hMSC Proliferation

| Compound | Concentration | Cell Type | Duration | Effect on Proliferation |

| 1-Azakenpaullone | 0.3 µM, 3 µM | hMSCs | 3 days | No significant effect |

| 1-Azakenpaullone | 30 µM | hMSCs | 3 days | Decreased proliferation |

| BIO | 0.5 µM | hMADS cells | 5 days | 40-50% inhibition |

hMADS (human multipotent adipose-derived stem) cells are a type of mesenchymal stem cell.

Table 2: Concentration of GSK-3 Inhibitors Used for Osteogenic Differentiation

| Compound | Concentration | Cell Type | Outcome |

| AZD2858 | 1 µM | Human osteoblast cells | Increased β-catenin levels |

| 1-Azakenpaullone | 3 µM | hMSCs | Enhanced osteoblastic differentiation and mineralization |

| AR-A014418 | 10 µM (in vivo) | hASCs | Increased bone-like tissue formation |

hASCs (human adipose-derived stem cells) are a type of mesenchymal stem cell.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for osteogenic differentiation of hMSCs. AZD2858, as a GSK-3 inhibitor, plays a key role in the activation of this pathway.

Experimental Workflow

A typical workflow for assessing the effect of AZD2858 on hMSC osteogenic differentiation involves cell culture, treatment, and subsequent analysis of differentiation markers.

Experimental Protocols

hMSC Culture and Treatment with AZD2858

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC Expansion Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Differentiation Medium (Expansion medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)

-

AZD2858 (stock solution in DMSO)

-

Tissue culture plates/flasks

Protocol:

-

Culture hMSCs in MSC Expansion Medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, seed hMSCs at a density of 5 x 10³ to 1 x 10⁴ cells/cm².

-

Once cells are attached and have reached the desired confluency (typically 70-80%), replace the expansion medium with Osteogenic Differentiation Medium.

-

Prepare different concentrations of AZD2858 in the Osteogenic Differentiation Medium. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD2858 treatment.

-

Treat the cells with the prepared media.

-

Change the medium every 2-3 days with fresh medium containing the respective treatments.

-

Incubate for the desired period (e.g., 7-14 days for early markers, 14-28 days for late markers).

Cell Viability Assay (MTS/CCK-8)

Materials:

-

MTS or CCK-8 reagent

-

96-well plates

-

Plate reader

Protocol:

-

Seed hMSCs in a 96-well plate and treat with varying concentrations of AZD2858 as described above.

-

At the desired time points, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Alkaline Phosphatase (ALP) Staining

Materials:

-

BCIP/NBT substrate solution

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

After the desired treatment period (e.g., 7-14 days), remove the culture medium and wash the cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells twice with wash buffer.

-

Add the BCIP/NBT substrate solution to the cells and incubate in the dark at room temperature until a blue/purple color develops (typically 15-60 minutes).

-

Stop the reaction by washing the cells with distilled water.

-

Visualize and capture images using a microscope.

Alizarin Red S Staining for Mineralization

Materials:

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)

-

Distilled water

Protocol:

-

Following 14-28 days of differentiation, remove the culture medium and wash the cells with PBS.

-

Fix the cells with the fixation solution for 15-30 minutes at room temperature.

-

Wash the cells thoroughly with distilled water to remove the fixative.

-

Add the Alizarin Red S solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature.

-

Gently aspirate the staining solution and wash the cells 3-5 times with distilled water to remove excess stain.

-

Observe the red-orange calcium deposits under a microscope.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines and experimental goals. Always adhere to laboratory safety guidelines.

References

- 1. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZD2858 in an In Vivo Rat Fracture Healing Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD2858 in a rat model of fracture healing. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of AZD2858 as a potential therapeutic agent for bone repair.

Introduction

AZD2858 is a potent and orally bioavailable inhibitor of glycogen synthase kinase 3β (GSK3β).[1] GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and regeneration.[1][2] By inhibiting GSK3β, AZD2858 prevents the degradation of β-catenin, allowing its accumulation and translocation to the nucleus, where it activates gene transcription leading to osteoblast differentiation and bone formation.[2] In a rat femoral fracture model, treatment with AZD2858 has been shown to accelerate fracture healing through intramembranous ossification, bypassing the typical endochondral ossification process.[1][3] This results in a more rapid increase in bone mineral density, bone mineral content, and biomechanical strength of the healing fracture.[1][3]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

AZD2858's therapeutic effect is mediated through its influence on the Wnt/β-catenin signaling pathway. The diagram below illustrates the central role of GSK3β and the effect of its inhibition by AZD2858.

References

Application Notes and Protocols for AZD2858 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with oral bioavailability demonstrated in animal models.[1][2] As a central regulator in numerous cellular processes, GSK-3 inhibition by AZD2858 has shown significant therapeutic potential, particularly in promoting bone formation and accelerating fracture healing.[1][2][3] These effects are primarily mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[1] This document provides detailed application notes and protocols for the oral administration of AZD2858 in rat models, based on findings from key preclinical studies.

Data Presentation

The following tables summarize the quantitative data from animal studies investigating the effects of orally administered AZD2858.

Table 1: Summary of AZD2858 Oral Administration Parameters in Rats

| Parameter | Value | Animal Model | Study Focus | Reference |

| Dosage | 20 mg/kg (30 µmol/kg) | Sprague-Dawley Rats | Bone Mass Increase | [1][4] |

| once daily | ||||

| Dosage | 20 mg/kg (30 µmol/kg) | Rats | Fracture Healing | [2][3] |

| once daily | ||||

| Administration Route | Oral (gavage) | Rats | Bone Mass & Fracture Healing | [1][2] |

| Treatment Duration | 2 weeks | Rats | Bone Mass Increase | [1][4] |

| Up to 3 weeks | Rats | Fracture Healing | [2][3] | |

| Vehicle | Not explicitly stated, but Milli-Q water is a likely vehicle based on similar in vivo studies. Control groups received vehicle only. | Rats | Bone Mass & Fracture Healing | [2][3] |

Table 2: Effects of Oral AZD2858 on Bone Parameters in Rats (20 mg/kg/day for 2 weeks)

| Parameter | % of Control | p-value | Reference |

| Total Trabecular Bone Mineral Content (BMC) | 172% | <0.001 | [1][4] |

| Total Cortical BMC | 111% | <0.001 | [1][4] |

| Vertebral Compression Strength (Load at failure) | 370% | <0.001 | [1][4] |

| Femoral Diaphyseal Strength (Load at failure) | 115% | <0.01 | [1][4] |

| Serum Osteocalcin (Bone Formation Marker) | 146% | <0.001 | [1][4] |

| Serum CTX (Bone Resorption Marker) | 189% | <0.001 | [1][4] |

Table 3: Effects of Oral AZD2858 on Fracture Healing in Rats (20 mg/kg/day)

| Parameter | Observation at 2 weeks | Observation at 3 weeks | Reference |

| Callus Mineral Density | 28% increase | 38% increase | [2][3] |

| Callus Mineral Content | 81% increase | 93% increase | [2][3] |

Experimental Protocols

Protocol 1: Preparation of AZD2858 for Oral Administration

This protocol describes the preparation of a dosing solution of AZD2858 for oral gavage in rats.

Materials:

-

AZD2858 powder

-

Milli-Q water (or other appropriate vehicle)

-

Balance (accurate to 0.1 mg)

-

Spatula

-

Conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of AZD2858: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals, calculate the total amount of AZD2858 needed.

-

Weigh the AZD2858: Accurately weigh the calculated amount of AZD2858 powder using an analytical balance.

-

Prepare the vehicle: Measure the required volume of Milli-Q water. The final volume should be calculated to ensure the desired dosing volume per animal (e.g., 5 mL/kg).

-

Dissolve/suspend AZD2858: Add the weighed AZD2858 powder to the conical tube containing the Milli-Q water.

-

Mix thoroughly: Vortex the solution/suspension until the AZD2858 is fully dissolved or homogeneously suspended. Visually inspect for any undissolved particles.

-

Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.

Protocol 2: Oral Administration of AZD2858 to Rats via Gavage

This protocol outlines the procedure for administering AZD2858 to rats using oral gavage. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

-

Prepared AZD2858 dosing solution

-

Control vehicle (Milli-Q water)

-

Syringes (1 mL or 3 mL)

-

Stainless steel, curved gavage needles (16-18 gauge for adult rats)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh each rat accurately on the day of dosing to calculate the precise volume of the AZD2858 solution to be administered.

-

Allow the animals to acclimate to the procedure room to minimize stress.

-

-

Dosing Volume Calculation:

-

Calculate the volume of the dosing solution for each animal based on its body weight and the desired dosage (e.g., for a 20 mg/kg dose and a 4 mg/mL solution, a 250g rat would receive 1.25 mL).

-

-

Gavage Procedure:

-

Gently but firmly restrain the rat. One common method is to hold the animal with your non-dominant hand, securing the head and neck to prevent movement.

-

Attach the gavage needle to the syringe filled with the calculated dose of AZD2858 solution.

-

Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

-

Once the needle is correctly positioned in the esophagus, slowly administer the solution.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

-

Post-administration Monitoring:

-

Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or choking.

-

Continue to monitor the animals daily for any adverse effects throughout the study period.

-

-

Control Group:

-

For the control group, administer an equivalent volume of the vehicle (Milli-Q water) using the same gavage procedure.

-

Mandatory Visualizations

Signaling Pathway

Caption: AZD2858 inhibits GSK-3β, activating Wnt/β-catenin signaling.

Experimental Workflow

Caption: Workflow for in vivo studies of AZD2858 in rat models.

References

- 1. researchgate.net [researchgate.net]

- 2. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for β-catenin Accumulation Assay with AZD2858

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. A key event in the canonical Wnt pathway is the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates target gene transcription. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3 (GSK-3). AZD2858 is a potent and selective inhibitor of GSK-3, which leads to the stabilization and accumulation of β-catenin, thereby activating the Wnt signaling cascade. These application notes provide a detailed protocol for assessing the effect of AZD2858 on β-catenin accumulation in a cell-based assay.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of AZD2858.

Caption: Wnt/β-catenin pathway and AZD2858 mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the β-catenin accumulation assay using AZD2858.

Application Notes and Protocols for AZD2858 in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of GSK-3 activity is associated with various pathologies, including cancer and neurodegenerative diseases. Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo microenvironment compared to traditional 2D monolayers, making them invaluable tools for preclinical drug evaluation.[1][3] These models recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, which can significantly influence drug response.

These application notes provide a comprehensive guide for utilizing AZD2858 in 3D cell culture models. The protocols outlined below are designed for researchers investigating the therapeutic potential of GSK-3 inhibition in physiologically relevant in vitro systems.

Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Signaling

AZD2858 exerts its effects primarily through the inhibition of GSK-3α and GSK-3β.[3] In the canonical Wnt signaling pathway, GSK-3 is a critical component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by AZD2858 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[1][2] Subsequently, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes involved in proliferation, differentiation, and cell fate.

Caption: Wnt/β-catenin signaling pathway with and without AZD2858.

Quantitative Data Summary

The following tables summarize key in vitro data for AZD2858 from 2D cell culture studies. This information can serve as a valuable reference for designing and interpreting experiments in 3D models.

Table 1: In Vitro Potency of AZD2858

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (GSK-3β) | 68 nM | Enzyme Assay | [2] |

| IC₅₀ (GSK-3α) | 0.9 nM | Enzyme Assay | |

| IC₅₀ (GSK-3β) | 5 nM | Enzyme Assay | [3] |

| IC₅₀ (Cytotoxicity) | Low µM range | U251, U87, GBM1, GBM4 (Glioma) |

Table 2: Observed In Vitro Effects of AZD2858 in 2D Culture

| Effect | Concentration | Treatment Duration | Cell Type | Result | Reference |

| β-catenin stabilization | 1 µM | 12 hours | Human osteoblast-like cells | 3-fold increase in β-catenin levels | [2] |

| Osteogenic differentiation | Not specified | Not specified | Human adipose-derived stem cells | Stimulation of commitment and mineralization | [2] |

| Cytotoxicity | Low µM | Not specified | Glioma cell lines (U251, U87, GBM1, GBM4) | S-phase arrest, centrosome disruption, mitotic failure | [4] |

Experimental Protocols

The following protocols provide a framework for generating 3D spheroids and treating them with AZD2858. These should be optimized for specific cell lines and experimental goals.

Protocol 1: Generation of 3D Spheroids using the Low-Attachment Plate Method

This protocol is suitable for various cell types, including glioma, osteosarcoma, and mesenchymal stem cells.

Materials:

-

Cell line of interest (e.g., U-87 MG glioblastoma, SaOS-2 osteosarcoma, or human mesenchymal stem cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment (ULA) 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in standard 2D flasks to ~80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well). Optimization of seeding density is recommended for each cell line to achieve uniform spheroids.

-

Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

-

Spheroid formation can typically be observed within 24-72 hours. Monitor spheroid formation and morphology daily using a light microscope.

Protocol 2: Treatment of 3D Spheroids with AZD2858

Materials:

-

Pre-formed 3D spheroids (from Protocol 1)

-

AZD2858 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare serial dilutions of AZD2858 in complete medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AZD2858 treatment.

-

Carefully remove 50 µL of the medium from each well containing a spheroid.

-

Add 50 µL of the prepared AZD2858 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Proceed with downstream analysis (e.g., viability assays, imaging, or molecular analysis).

Protocol 3: Assessment of Spheroid Viability (ATP Assay)

This protocol measures the metabolic activity of spheroids as an indicator of viability.

Materials:

-

AZD2858-treated spheroids

-

3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Plate reader with luminescence detection

Procedure:

-

Equilibrate the plate containing spheroids and the viability reagent to room temperature.

-

Add a volume of viability reagent equal to the volume of medium in each well.

-

Lyse the spheroids by mixing on a plate shaker for 5-10 minutes.

-

Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle-treated control.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of AZD2858 on 3D cell culture models.

Caption: Experimental workflow for AZD2858 in 3D cell culture.

Conclusion

The use of AZD2858 in 3D cell culture models offers a powerful approach to investigate the therapeutic potential of GSK-3 inhibition in a more physiologically relevant context. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments. Careful optimization of cell seeding densities, treatment concentrations, and assay conditions will be crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of the role of GSK-3 in disease and may accelerate the development of novel therapeutic strategies.

References

- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. [PDF] Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | Semantic Scholar [semanticscholar.org]

- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: AZD2858 Treatment of U87 and U251 Glioma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and challenging primary brain tumor to treat. Novel therapeutic strategies are crucial to improve patient outcomes. One such approach involves targeting key signaling pathways that drive tumor growth and survival. Glycogen synthase kinase 3 (GSK-3) has emerged as a potential therapeutic target in several cancers, including glioblastoma. AZD2858 is a potent and selective inhibitor of GSK-3. This document provides detailed application notes and protocols for the treatment of U87 and U251 glioma cell lines with AZD2858, based on published research findings. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of AZD2858 in these preclinical models of glioblastoma.

Data Presentation

Table 1: Cytotoxicity of AZD2858 in Glioma Cell Lines

The half-maximal inhibitory concentration (IC50) values of AZD2858 were determined in established (U87 and U251) and patient-derived glioblastoma cell lines.[1] Cell viability was assessed using the MTT assay three days after treatment.[1]

| Cell Line | IC50 (µM) |

| U87 | ~1.01 - 6.52 |

| U251 | ~1.01 - 6.52 |

| GBM1 (patient-derived) | ~1.01 - 6.52 |

| GBM4 (patient-derived) | ~1.01 - 6.52 |

Note: The source provides a range for the IC50 values across the four cell lines tested.[1]

Signaling Pathway

AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] In glioma cells, the inhibition of GSK-3 by AZD2858 leads to centrosome destabilization, mitotic failure, and S-phase arrest, ultimately resulting in cytotoxic effects.[1][2][3][4] GSK-3 is a key kinase involved in various cellular processes, and its inhibition can impact multiple downstream signaling pathways, including those involved in cell cycle regulation and apoptosis.

Caption: Mechanism of AZD2858-induced cytotoxicity in glioma cells.

Experimental Protocols

Cell Culture

-

Cell Lines: U87 and U251 human glioblastoma cell lines can be obtained from the American Type Culture Collection (ATCC).[5]

-

Culture Medium: Culture the cells according to ATCC protocols.[5] Typically, this involves using Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of AZD2858 on glioma cells.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

-

Materials:

-

U87 or U251 cells

-

96-well plates

-

Complete culture medium

-

AZD2858 (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed U87 or U251 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of AZD2858 in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.01 µM to 20 µM).[1] Include a vehicle control (DMSO) group.[1]

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of AZD2858 or vehicle control.

-

Incubate the plates for 72 hours.[1]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis

This protocol is used to determine the effect of AZD2858 on the cell cycle distribution of glioma cells.

-

Materials:

-

U87 or U251 cells

-

6-well plates

-

Complete culture medium

-

AZD2858

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed U87 or U251 cells in 6-well plates and allow them to attach.

-

Treat the cells with AZD2858 at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G1, S, and G2/M phases of the cell cycle. AZD2858 has been shown to induce S-phase arrest.[1][2][3][4]

-

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins involved in the GSK-3 signaling pathway.

-

Materials:

-

U87 or U251 cells

-

6-well plates or larger culture dishes

-

AZD2858

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β, anti-β-catenin, anti-cyclin D1, anti-PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed and treat U87 or U251 cells with AZD2858 as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation levels relative to the loading control. Treatment with AZD2858 is expected to affect the phosphorylation status of GSK-3 and its downstream targets.

-

Conclusion

AZD2858 demonstrates significant cytotoxic effects on U87 and U251 glioma cell lines by inhibiting GSK-3, leading to mitotic defects and cell cycle arrest. The protocols provided here offer a framework for investigating the in vitro efficacy and mechanism of action of this compound. These studies are essential for the preclinical evaluation of AZD2858 as a potential therapeutic agent for glioblastoma.

References

- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glycogen Synthase Kinase 3 inhibition Induces Glioma Cell Death through c-MYC, NF-κB and Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

AZD2858 Technical Support Center: Troubleshooting Solubility and Experimental Design

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and practical considerations for working with AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AZD2858 and what is its primary mechanism of action?

A1: AZD2858 is a potent, orally active, and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1][2] Its primary mechanism of action involves the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[3][4][5] This pathway is crucial for various cellular processes, including osteoblast differentiation and bone formation.[5][6]

Q2: What are the main solubility limitations of AZD2858?

A2: AZD2858 is poorly soluble in aqueous solutions, including water and ethanol.[3][5] While it is soluble in organic solvents like DMSO and DMF, precipitation can occur when these stock solutions are diluted into aqueous buffers or cell culture media.

Q3: How should I store AZD2858 powder and stock solutions?

A3: AZD2858 powder should be stored at -20°C for up to three years.[1] Stock solutions in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for up to six months.[1][3]

Q4: Is AZD2858 cell-permeable and orally bioavailable?

A4: Yes, AZD2858 is described as a brain-permeable and orally bioavailable compound.[4][7]

Troubleshooting Guide

Issue: My AZD2858 powder is not dissolving in DMSO.

-

Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of AZD2858.[3] Always use newly opened or properly stored anhydrous DMSO.

-

Solution 2: Gentle heating and sonication. If the compound does not readily dissolve, you can gently warm the solution and use an ultrasonic bath to aid dissolution.[1] Be cautious with heating to avoid compound degradation.

Issue: A precipitate forms when I dilute my DMSO stock solution into aqueous media for my in vitro experiment.

-

Solution 1: Decrease the final concentration of DMSO. Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

-

Solution 2: Prepare the final dilution immediately before use. Add the AZD2858 stock solution to your pre-warmed media and mix thoroughly right before adding it to your cells. This minimizes the time the compound has to precipitate out of the less favorable aqueous environment.

-

Solution 3: Consider alternative in vitro formulations. For specific applications, a formulation using a small amount of DMSO followed by dilution in a solution containing solubilizing agents like PBS with a low percentage of a suitable surfactant could be explored, though this would need careful validation for your specific cell type.

Issue: I am observing inconsistent results in my animal studies.

-

Solution 1: Ensure a homogenous formulation. For oral or intraperitoneal administration, it is critical that the formulation is consistent between doses. If using a suspension, ensure it is well-mixed before each administration. For clear solutions, ensure all components are fully dissolved.

-

Solution 2: Follow a validated in vivo formulation protocol. Several protocols using co-solvents and excipients have been developed to improve the delivery of AZD2858. Using a published and validated formulation will provide more reliable and reproducible results.

Quantitative Solubility Data

| Solvent/Formulation Vehicle | Concentration | Solution Type | Source |

| DMSO | ≥12.5 mg/mL (27.56 mM) | Clear Solution | [1] |

| DMSO | 10 mM | Clear Solution | [7] |

| DMSO | 7 mg/mL (15.43 mM) | Clear Solution | [3] |

| DMSO | 5 mg/mL | Clear Solution | [6] |

| DMF | 10 mg/mL | Clear Solution | [6] |

| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | Clear Solution | [6] |

| Water | Insoluble | - | [3] |

| Ethanol | Insoluble | - | [3][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL (2.76 mM) | Suspended Solution | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥1.25 mg/mL (2.76 mM) | Clear Solution | [1] |

| CMC-NA | ≥5 mg/mL | Homogeneous Suspension | [3] |

Experimental Protocols

Protocol 1: Preparation of AZD2858 Stock Solution for In Vitro Use

-

Weigh the desired amount of AZD2858 powder in a sterile microcentrifuge tube.

-

Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Preparation of AZD2858 Formulation for Oral Administration (In Vivo - Suspended Solution)

This protocol yields a 1.25 mg/mL suspended solution.[1]

-

Prepare a stock solution of AZD2858 in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:

-

400 µL PEG300

-

100 µL of the 12.5 mg/mL AZD2858 in DMSO stock solution

-

50 µL Tween-80

-

450 µL Saline

-

-

Vortex the final mixture thoroughly. An ultrasonic bath may be required to achieve a uniform suspension.[1]

-

This formulation should be prepared fresh for each experiment.

Protocol 3: Preparation of AZD2858 Formulation for Injection (In Vivo - Clear Solution)

This protocol yields a clear solution with a concentration of ≥ 1.25 mg/mL.[1]

-

Prepare a stock solution of AZD2858 in DMSO (e.g., 12.5 mg/mL).

-

Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

-

Add 100 µL of the 12.5 mg/mL AZD2858 in DMSO stock solution to the SBE-β-CD solution.

-

Mix thoroughly until a clear solution is obtained.

Visualizations

Caption: AZD2858 inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytotechlab.com [phytotechlab.com]

- 7. WO2022006083A1 - Gsk3 inhibitor-loaded nano formulations as a cancer immunotherapeutic - Google Patents [patents.google.com]

AZD2858 Off-Target Effects in Kinase Assays: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD2858 in kinase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of AZD2858?

AZD2858 is a potent and orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with high affinity for both GSK-3α and GSK-3β isoforms.[1] It is classified as an ATP-competitive inhibitor.[2]

Q2: What is the known selectivity profile of AZD2858?

AZD2858 is a selective GSK-3 inhibitor. It has demonstrated from 70- to greater than 6000-fold selectivity over a panel of other kinases.[1] Specifically, it shows over 100-fold selectivity against Cyclin-Dependent Kinase 2 (CDK2).[3]

Kinase Selectivity Profile of AZD2858

The following table summarizes the known inhibitory activity of AZD2858 against its primary targets and a known off-target kinase.

| Target Kinase | IC50 / Ki | Fold Selectivity | Reference |

| GSK-3α | IC50: 0.9 nM | - | [1] |

| GSK-3β | IC50: 5 nM | - | [1] |

| GSK-3β | Ki: 4.9 nM | - | [3] |

| Tau Phosphorylation (GSK-3β mediated) | IC50: 76 nM | - | [3] |

| CDK2 | Ki: 540 nM | >100-fold vs GSK-3β | [3] |

Troubleshooting Guide for Kinase Assays

Problem 1: High variability in IC50 values for AZD2858.

-

Possible Cause 1: ATP Concentration. As an ATP-competitive inhibitor, the apparent IC50 value of AZD2858 will be highly dependent on the ATP concentration in the assay.

-

Solution: Ensure that the ATP concentration is consistent across all experiments and is ideally at or near the Km value for the specific kinase being tested. Report the ATP concentration used when presenting IC50 data.

-

-

Possible Cause 2: Reagent Quality. Degradation of the inhibitor, kinase, or substrate can lead to inconsistent results.

-

Solution: Use freshly prepared reagents. Store AZD2858 according to the manufacturer's instructions, typically at -20°C. Aliquot reagents to avoid repeated freeze-thaw cycles.

-

-

Possible Cause 3: Assay Signal Window. A low signal-to-background ratio can increase variability.

-

Solution: Optimize the assay conditions, including incubation time, enzyme concentration, and substrate concentration, to achieve a robust signal window.

-

Problem 2: Discrepancy between in-vitro kinase activity and cell-based assay results.

-

Possible Cause 1: Cell Permeability. AZD2858 may have different levels of permeability in different cell lines.

-

Solution: If not already established, determine the cell permeability of AZD2858 in your specific cell model.

-

-

Possible Cause 2: Cellular ATP Concentration. The intracellular ATP concentration (typically in the millimolar range) is much higher than that used in many in-vitro kinase assays (micromolar range). This can lead to a rightward shift in the IC50 value in cellular assays.

-

Solution: This is an expected phenomenon for ATP-competitive inhibitors. Correlate cellular activity with target engagement biomarkers, such as the phosphorylation status of GSK-3 substrates (e.g., β-catenin or Tau).

-

-

Possible Cause 3: Involvement of Other Signaling Pathways. The observed cellular phenotype may be a result of AZD2858's effect on signaling pathways downstream of GSK-3, or potentially due to off-target effects.

-

Solution: Investigate the downstream effects on the Wnt/β-catenin signaling pathway, as AZD2858 is known to activate this pathway by stabilizing β-catenin.

-

Experimental Protocols

General Protocol for an In-Vitro Kinase Assay to Determine IC50 of AZD2858

This is a generalized protocol and should be optimized for the specific kinase and detection method being used.

-

Reagent Preparation:

-

Prepare a stock solution of AZD2858 in DMSO (e.g., 10 mM).

-

Prepare a serial dilution of AZD2858 in the assay buffer.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

-

Assay Procedure:

-

Add the kinase to the wells of a microplate.

-

Add the different concentrations of AZD2858 to the wells.

-

Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate for the optimized reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction (e.g., by adding a stop solution).

-

Detect the kinase activity using a suitable method (e.g., luminescence, fluorescence, or radioactivity).

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data, setting the activity of the no-inhibitor control to 100%.

-

Plot the normalized activity against the logarithm of the AZD2858 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: AZD2858 inhibits GSK-3β, leading to the stabilization of β-catenin and activation of Wnt signaling.

Caption: A logical workflow for troubleshooting common issues encountered in kinase inhibitor assays.

References

Troubleshooting Inconsistent Results with AZD2858: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with AZD2858. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is AZD2858 and what is its primary mechanism of action?

AZD2858 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its primary mechanism of action involves the inhibition of GSK-3, which leads to the activation of the canonical Wnt signaling pathway.[1][3] This activation results in the stabilization and increased levels of β-catenin.[1][3]

Q2: What are the reported IC50 values for AZD2858 against GSK-3α and GSK-3β?

The inhibitory potency of AZD2858 varies slightly across different reports. The IC50 values are reported as:

These variations might be due to different experimental conditions. Researchers should consider these values as a range and may need to perform their own dose-response experiments.

Troubleshooting Guide

Q3: We are observing significant variability in β-catenin stabilization between experiments. What could be the cause?

Several factors can contribute to inconsistent β-catenin levels:

-

Cell Line Variability: Different cell lines may have varying levels of endogenous Wnt signaling activity and GSK-3 expression. It is crucial to use a consistent cell line and passage number for all experiments.

-

Treatment Duration and Concentration: AZD2858 has been shown to increase β-catenin levels significantly after short treatment periods (e.g., 1 μM for 12 hours in human osteoblast-like cells).[1] However, a lower concentration of 10 nM was reported to have no effect on β-catenin levels.[2] Ensure that the concentration and incubation time are optimized and consistently applied.

-

Compound Solubility and Stability: AZD2858 is a small molecule that may have solubility issues.[2] Improper dissolution can lead to inaccurate concentrations. It is recommended to prepare fresh solutions for each experiment and to follow solubility guidelines carefully. Stock solutions should be stored at -80°C for up to a year or -20°C for six months.[2]

Q4: Our in vivo studies on bone formation are not replicating the published results. What should we check?

Inconsistent results in animal models can stem from several sources:

-

Dosing and Administration Route: AZD2858 has been administered orally in rats.[3][4][5] The dose can significantly impact the outcome, with a dose-dependent increase in trabecular bone mass observed in rats.[3][4] A maximum effect was seen at a dose of 20 mg/kg once daily.[3][4] Verify the dosage calculations and the consistency of administration.

-

Animal Strain and Age: The genetic background and age of the animals can influence their response to GSK-3 inhibition. Ensure that the animal model used is consistent with published studies.

-

Biomarker Analysis Timing: Changes in serum bone turnover biomarkers, such as an increase in P1NP and a decrease in TRAcP-5b, have been observed as early as 3 to 7 days after treatment initiation.[1][2] Timing of sample collection for biomarker analysis is critical.

Q5: We are concerned about potential off-target effects and toxicity. What is known about this?

While AZD2858 is described as a selective GSK-3 inhibitor, it is important to acknowledge that it was discontinued in clinical trials due to toxicity and other side effects.[6][7][8] Researchers should be aware of the potential for off-target effects, especially at higher concentrations. It is advisable to include appropriate controls and consider counter-screening against a panel of other kinases to ensure the observed effects are specific to GSK-3 inhibition.

Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Reference |

| IC50 (GSK-3α) | 0.9 nM | - | [2] |

| IC50 (GSK-3β) | 5 nM | - | [2] |

| IC50 (GSK-3) | 68 nM | - | [1] |

| β-catenin increase | 3-fold | Primary isolated human osteoblast-like cells (1 µM, 12h) | [1] |

| Trabecular Bone Mass Increase | 172% of control | Rats (20 mg/kg, once daily for 2 weeks) | [3][4] |

| Cortical Bone Mass Increase | 111% of control | Rats (20 mg/kg, once daily for 2 weeks) | [3][4] |

Experimental Protocols

In Vitro β-catenin Stabilization Assay:

-

Cell Culture: Plate human osteoblast-like cells at a suitable density in appropriate culture medium.

-

Treatment: The following day, treat the cells with AZD2858 at a final concentration of 1 µM or a range of concentrations to determine a dose-response. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for 12 hours.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Analysis: Quantify the band intensities to determine the fold-change in β-catenin levels relative to the vehicle control.

In Vivo Rat Fracture Healing Model:

-

Animal Model: Use skeletally mature rats.

-

Fracture Induction: Create a standardized femoral fracture.

-

Treatment: Administer AZD2858 orally at a dose of 20 mg/kg daily. A control group should receive the vehicle.

-

Duration: Treat the animals for up to 3 weeks.

-

Analysis: At specified time points (e.g., 2 and 3 weeks), perform analyses such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density and content, and biomechanical testing to assess fracture strength.[5]

Visualizations

Caption: AZD2858 inhibits GSK-3, leading to β-catenin stabilization and gene transcription.

Caption: A logical workflow for troubleshooting inconsistent experimental results with AZD2858.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preventing AZD2858 precipitation in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of AZD2858 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is AZD2858 and what is its mechanism of action?

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It functions by inhibiting the kinase activity of GSK-3, which leads to the activation of the Wnt/β-catenin signaling pathway.[1][4] This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and bone formation.[4] By inhibiting GSK-3, AZD2858 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene expression.[1][3][4]

Q2: What are the common solvents for dissolving AZD2858?

AZD2858 is poorly soluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][3][5] It is crucial to use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[1][6]

Q3: Why is my AZD2858 precipitating in the cell culture medium?

Precipitation of AZD2858 in cell culture medium is most likely due to its low aqueous solubility.[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium.[7][8] Other factors that can contribute to precipitation include temperature fluctuations (e.g., repeated freeze-thaw cycles), high concentrations of salts or other components in the medium, and incorrect pH.[9][10]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?